molecular formula C18H18N2O4 B5402988 N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide

货号 B5402988
分子量: 326.3 g/mol
InChI 键: VNVSNSFJQHHSHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. BPAP is a selective dopamine D2 receptor agonist and has been shown to have a wide range of effects on the central nervous system.

作用机制

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide acts as a selective dopamine D2 receptor agonist and has been shown to increase dopamine release in the brain. This increased dopamine release is thought to be responsible for the neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide on dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been shown to have a wide range of effects on the central nervous system, including increased locomotor activity, improved cognitive function, and decreased anxiety and depression-like behaviors. N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

实验室实验的优点和局限性

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide is a relatively new compound and has not been extensively studied in clinical trials. However, preclinical studies have shown promising results and suggest that N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide may have potential therapeutic applications in the treatment of various neurological disorders. One limitation of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide is its low solubility in water, which may limit its use in certain experimental settings.

未来方向

Further research is needed to fully understand the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide. Future studies should focus on the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide in clinical trials, as well as its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, the development of more efficient synthesis methods and the optimization of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide's pharmacological properties may lead to the development of more effective treatments for neurological disorders.

合成方法

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide involves the reaction of 3-(propionylamino)benzoic acid with 1,3-benzodioxole in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.

科学研究应用

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been shown to have a neuroprotective effect on dopaminergic neurons and has been suggested as a potential alternative to current treatments for Parkinson's disease.

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)20-14-5-3-4-13(9-14)18(22)19-10-12-6-7-15-16(8-12)24-11-23-15/h3-9H,2,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVSNSFJQHHSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。